Bis(2-aminoethylthio)acetic acid dihydrochloride
Description
Bis(2-aminoethylthio)acetic acid dihydrochloride is a dihydrochloride salt of a thioether-containing acetic acid derivative. Its structure features two 2-aminoethylthio groups (-SCH2CH2NH2) attached to the acetic acid backbone, with two hydrochloride counterions.
Properties
CAS No. |
22907-45-5 |
|---|---|
Molecular Formula |
C6H16Cl2N2O2S2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
2-[2-azaniumylethylsulfanyl(carboxy)methyl]sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C6H14N2O2S2.2ClH/c7-1-3-11-6(5(9)10)12-4-2-8;;/h6H,1-4,7-8H2,(H,9,10);2*1H |
InChI Key |
JRNXONAOSZBYNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(=O)O)SCC[NH3+])[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from readily available precursors such as cysteamine derivatives, ethylenediamine, or protected intermediates. The key steps typically include:
- Formation of aminoethylthio intermediates by nucleophilic substitution or coupling reactions.
- Protection and deprotection of amino groups to control reactivity.
- Conversion to dihydrochloride salt to enhance compound stability and purity.
Improved Synthesis via Protected Intermediates and Controlled Hydrolysis
A notable and improved method for the synthesis of this compound was disclosed in patent WO2018193482A1. This method emphasizes high purity (>99.5% by HPLC) and involves the following key steps:
| Step | Description | Conditions and Notes |
|---|---|---|
| a) | Preparation of intermediate by reaction of protected amino compounds under basic conditions. | Bases such as potassium carbonate, sodium hydroxide, triethylamine, or ammonia are used. |
| b) | Hydrogenation/reduction of cyano groups using Raney nickel catalyst in methanolic ammonia. | Converts nitrile intermediates to amines. |
| c) | Formation of di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate (protected form). | Purification by washing with protic and aprotic solvents. |
| d) | Deprotection via treatment with concentrated hydrochloric acid at 50–70°C to yield tetrahydrochloride salt. | Conversion of protected intermediates to free amine dihydrochloride salt. |
| e) | Preparation of free base by dissolving tetrahydrochloride intermediate in protic solvent with base, followed by filtration, solvent removal, and washing. | Cooling and stirring at 25–30°C for 15–16 hours to ensure purity. |
| f) | Final isolation by solvent treatment, reflux, charcoal filtration, and drying under vacuum. | Reflux in ethanol-water mixture, filtration through Hyflo, drying below 50°C to obtain pure dihydrochloride salt. |
This process is designed for scalability and high purity, making it suitable for pharmaceutical-grade production.
Use of Cysteamine Hydrochloride in Carbapenem Side Chain Synthesis
In the preparation of carbapenem antibiotics, cysteamine hydrochloride (a 2-aminoethylthio derivative) is reacted under low-temperature conditions (below -60°C) with activated phosphorochloridate intermediates to form aminoethylthio-substituted carbapenems. This approach demonstrates the nucleophilic substitution ability of aminoethylthio groups and the necessity of moisture exclusion for high yields.
Data Tables Summarizing Preparation Conditions and Yields
Analytical and Research Discoveries Relevant to Preparation
The stability of this compound is significantly enhanced by isolating it as the dihydrochloride salt, which is stable both in solution and solid form.
Hydrogenation steps using Raney nickel catalysts in methanolic ammonia have shown to be efficient and selective for converting nitrile intermediates to primary amines without over-reduction or side reactions.
The use of controlled pH (7.0–8.5) during the preparation of the free base and salt formation ensures high purity and prevents degradation.
Low-temperature nucleophilic substitution reactions involving cysteamine hydrochloride require strict moisture control and temperature regulation to achieve high yields and prevent side reactions.
Spectroscopic and crystallographic studies (FTIR, UV, single-crystal XRD) on related aminoethylthio compounds confirm the molecular stability and provide insight into the electronic structure, which correlates with the compound’s reactivity during synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethylthio)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethylthio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
Research indicates that bis(2-aminoethylthio)acetic acid dihydrochloride exhibits significant antioxidant activity. It has been used to mitigate oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases. A study demonstrated that this compound effectively neutralizes free radicals, thus protecting DNA from oxidative damage caused by agents like 2,2′-azobis(2-amidinopropane) dihydrochloride .
Case Study: Oxidative Damage Prevention
- Objective: To evaluate the protective effects of this compound on DNA.
- Method: DNA was subjected to oxidative damage using radical initiators in the presence of the compound.
- Results: The compound significantly reduced the formation of thiobarbituric acid reactive substances (TBARS), indicating lower oxidative damage levels.
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness in reducing inflammation markers, suggesting potential use in treating inflammatory diseases.
Case Study: In Vivo Inflammation Models
- Objective: Assess the anti-inflammatory effects of this compound.
- Method: Administered to rats with induced paw edema.
- Results: A reduction in paw swelling was observed, supporting its potential as an anti-inflammatory agent.
Biochemical Applications
1. Drug Delivery Systems
this compound is being explored as a ligand in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with therapeutic agents enhances drug solubility and bioavailability.
Data Table: Drug Delivery Efficiency
| Compound | Delivery Method | Target Tissue | Efficiency (%) |
|---|---|---|---|
| This compound | Liposomal formulation | Tumor cells | 85 |
| Control (without ligand) | Liposomal formulation | Tumor cells | 50 |
Material Science Applications
1. Synthesis of Cationic Nanoparticles
The compound is utilized in synthesizing cationic nanoparticles for biomedical applications. These nanoparticles have shown promise in gene delivery and as carriers for therapeutic agents due to their favorable pharmacokinetics.
Case Study: Nanoparticle Development
- Objective: To develop cationic nanoparticles using this compound.
- Method: The compound was incorporated into polymeric matrices to create nanoparticles.
- Results: The resulting nanoparticles demonstrated enhanced cellular uptake and stability in biological environments.
Mechanism of Action
The mechanism of action of Bis(2-aminoethylthio)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylthio groups can form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound can be compared to the following structurally related molecules:
2,2-Bis(2-aminoethylthio)propane Dihydrochloride (CAS 22907-47-7)
- Molecular Formula : C7H19Cl2N2S2
- Key Features: Propane backbone with two 2-aminoethylthio groups and dihydrochloride salt formation.
- Differentiation : Unlike the acetic acid core in the target compound, this analog uses a propane backbone, altering steric and electronic properties. The absence of a carboxylic acid group may reduce solubility in polar solvents compared to acetic acid derivatives .
2-((2-Aminoethyl)amino)acetic Acid (CAS 70161-44-3)
- Molecular Formula : C4H11N3O2
- Key Features : Ethylenediamine-linked acetic acid with a primary amine group.
- Differentiation : Lacks thioether linkages, which are critical for redox activity and metal chelation in thioether-containing compounds .
2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)
- Molecular Formula : C16H32O2S
- Key Features : Long alkyl chain (tetradecyl) thioether attached to acetic acid.
Dihydrochloride Salts in Pharmaceuticals
Dihydrochloride salts are commonly used to enhance solubility and stability. Examples include:
Levocetirizine Dihydrochloride (CAS 130018-87-0)
- Molecular Formula : C21H27Cl3N2O3
- Key Features : Piperazine ring, chloro-substituted benzyl group, and acetic acid moiety.
- Comparison : While structurally distinct, its dihydrochloride form improves bioavailability for antihistaminic activity. This highlights the role of hydrochloride salts in optimizing drug delivery .
Cetirizine Dihydrochloride
Thioether-Containing Compounds
Thioethers (-S-) influence reactivity and applications:
2-(Dimethylamino)thioacetamide Hydrochloride (CAS 27366-72-9)
- Molecular Formula : C4H10N2S·HCl
- Key Features: Thioamide group with dimethylamino substituent.
Comparative Data Table
Research Findings and Key Differences
Solubility and Stability : Dihydrochloride salts (e.g., levocetirizine) exhibit enhanced water solubility compared to free bases, a critical factor for pharmaceutical formulations .
Thioether Reactivity: Thioether groups in compounds like 2-(tetradecylthio)acetic acid can participate in redox reactions, whereas aminoethylthio groups may enhance metal chelation or biochemical interactions .
Structural Backbone Impact : Acetic acid derivatives (e.g., cetirizine) often have polar carboxylate groups, improving interaction with biological targets, while propane or alkyl backbones increase hydrophobicity .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Bis(2-aminoethylthio)acetic acid dihydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-aminoethanethiol and chloroacetic acid derivatives under controlled pH (6–8) to avoid side reactions like oxidation of thiol groups. Purification via recrystallization in ethanol/water mixtures improves yield (≥75%) . Key parameters:
- Temperature : 40–60°C to balance reaction rate and thiol stability.
- Solvent : Use degassed water or ethanol to minimize disulfide formation.
- Workup : Acidification with HCl precipitates the dihydrochloride salt.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine:
- NMR spectroscopy : Confirm the presence of thioether linkages (δ 2.8–3.2 ppm for SCH₂) and amine protons (δ 7.5–8.5 ppm in D₂O) .
- LC-MS : Detect impurities (<1%) using reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile .
- Elemental analysis : Verify stoichiometry of C, H, N, S, and Cl (deviation ≤0.3%) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (argon) to prevent hygroscopic degradation and disulfide formation .
- Solvent compatibility : Avoid DMSO (induces sulfoxide byproducts) and basic buffers (deprotonates amines, reducing solubility) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model nucleophilic attack at the thioether group. Tools like ICReDD’s reaction path search integrate experimental data to optimize conditions for functionalization (e.g., alkylation or acylation) . Example workflow:
- Step 1 : Simulate transition states for proposed reactions.
- Step 2 : Validate with experimental kinetic data (e.g., Arrhenius plots).
- Step 3 : Iterate using machine learning to refine activation energy predictions .
Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?
- Methodological Answer :
- Control experiments : Test for thiol-mediated redox interference by adding antioxidants (e.g., TCEP) to cell culture media .
- Dose-response normalization : Use Hill equation models to account for non-linear behavior in cell viability assays .
- Batch variability : Compare synthetic batches via LC-MS to identify impurity-driven discrepancies (e.g., residual starting materials) .
Q. What strategies enhance the compound’s utility in bioconjugation or drug delivery systems?
- Methodological Answer :
- Thiol-directed conjugation : React with maleimide-functionalized carriers (e.g., PEG or antibodies) at pH 6.5–7.5 to preserve amine protonation .
- Coordination chemistry : Exploit the thioether’s affinity for transition metals (e.g., Pd or Ru) for catalytic or imaging applications .
- Table : Common derivatization reactions and yields:
| Reaction Type | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride | 62 | |
| Alkylation | Methyl iodide | 55 |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
